1-(2-Chloro-5-fluorobenzyl)-1,4-diazepane
CAS No.:
Cat. No.: VC15935795
Molecular Formula: C12H16ClFN2
Molecular Weight: 242.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H16ClFN2 |
---|---|
Molecular Weight | 242.72 g/mol |
IUPAC Name | 1-[(2-chloro-5-fluorophenyl)methyl]-1,4-diazepane |
Standard InChI | InChI=1S/C12H16ClFN2/c13-12-3-2-11(14)8-10(12)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2 |
Standard InChI Key | FZXAVMXTUXEOHH-UHFFFAOYSA-N |
Canonical SMILES | C1CNCCN(C1)CC2=C(C=CC(=C2)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a 1,4-diazepane backbone—a saturated seven-membered ring with nitrogen atoms at the 1- and 4-positions. The 1-position is substituted with a 2-chloro-5-fluorobenzyl group, introducing both halogen atoms and aromaticity to the molecule. This substitution pattern is critical for modulating electronic properties and steric interactions in synthetic applications .
Computational Descriptors
The IUPAC name, 1-[(2-chloro-5-fluorophenyl)methyl]-1,4-diazepane, reflects systematic nomenclature. Key computed descriptors include:
-
LogP: Estimated at 2.8–3.2 (predicted for similar diazepane derivatives )
-
Topological Polar Surface Area (TPSA): ~23 Ų, indicating moderate membrane permeability
-
Hydrogen Bond Donor/Acceptor Count: 0/2, suggesting limited solubility in polar solvents
Synthetic Methodologies
General Synthesis Strategies
The synthesis of 1-(2-chloro-5-fluorobenzyl)-1,4-diazepane typically involves nucleophilic alkylation of 1,4-diazepane with 2-chloro-5-fluorobenzyl bromide or chloride. A representative protocol, adapted from methods used for analogous compounds , proceeds as follows:
-
Reaction Setup:
-
1,4-Diazepane (1.0 equiv) is dissolved in anhydrous dichloromethane under N₂.
-
2-Chloro-5-fluorobenzyl chloride (1.1 equiv) is added dropwise at 0°C.
-
Triethylamine (2.0 equiv) serves as a base to scavenge HCl.
-
-
Workup:
-
After stirring for 12 h at room temperature, the mixture is washed with brine (3 × 50 mL).
-
The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.
-
-
Purification:
Key Synthetic Challenges
-
Regioselectivity: Competing alkylation at the 4-position of diazepane may occur, necessitating precise stoichiometric control .
-
Halogen Reactivity: The electron-withdrawing effects of chlorine and fluorine reduce benzyl halide reactivity, often requiring extended reaction times .
Physicochemical Properties
Thermodynamic Parameters
Property | Value | Source |
---|---|---|
Molecular Weight | 242.72 g/mol | |
Density | 1.15–1.20 g/cm³ (predicted) | |
Boiling Point | ~280°C (estimated) | – |
LogP (Octanol-Water) | 2.9 ± 0.3 |
Solubility Profile
-
Water: <0.1 mg/mL (25°C) due to hydrophobic benzyl and diazepane groups
-
Organic Solvents:
-
Dichloromethane: >50 mg/mL
-
Ethanol: ~15 mg/mL
-
Hexanes: <5 mg/mL
-
Pharmacological and Industrial Applications
Drug Discovery Intermediates
1-(2-Chloro-5-fluorobenzyl)-1,4-diazepane serves as a precursor in synthesizing serotonin receptor modulators. For example, disubstituted pyrimidines with fluorobenzyl-diazepane moieties demonstrate potent 5-HT₂C agonism (EC₅₀ = 12 nM) . The chlorine and fluorine atoms enhance binding affinity through halogen bonding with receptor residues .
Catalysis and Material Science
The compound’s nitrogen atoms enable coordination to transition metals, making it viable in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume